molecular formula C11H18O2 B14594984 2-(Hydroxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexan-1-one CAS No. 61586-45-6

2-(Hydroxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexan-1-one

Katalognummer: B14594984
CAS-Nummer: 61586-45-6
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: FPIBGDVACDGLQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydroxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexan-1-one is an organic compound with a complex structure that includes a hydroxymethylidene group, a methyl group, and an isopropyl group attached to a cyclohexanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of 6-methyl-3-(propan-2-yl)cyclohexan-1-one with formaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the hydroxymethylidene group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hydroxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethylidene group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a hydroxyl group.

    Substitution: The hydroxymethylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-(Carboxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexan-1-one.

    Reduction: The major product is 2-(Hydroxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexanol.

    Substitution: The products vary depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Hydroxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Hydroxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexan-1-one involves its interaction with various molecular targets. The hydroxymethylidene group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites, which may exert specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-5-(propan-2-yl)cyclohexan-1-ol
  • (2R,5R)-5-Methyl-2-(propan-2-yl)cyclohexan-1-one

Uniqueness

2-(Hydroxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexan-1-one is unique due to the presence of the hydroxymethylidene group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

61586-45-6

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

2-(hydroxymethylidene)-6-methyl-3-propan-2-ylcyclohexan-1-one

InChI

InChI=1S/C11H18O2/c1-7(2)9-5-4-8(3)11(13)10(9)6-12/h6-9,12H,4-5H2,1-3H3

InChI-Schlüssel

FPIBGDVACDGLQN-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(C(=CO)C1=O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.